molecular formula C19H19N5O2 B6052724 N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide

カタログ番号 B6052724
分子量: 349.4 g/mol
InChIキー: OVTVEDPYLGMCKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been associated with various types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancer. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for EGFR-mutant cancers.

作用機序

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide binds to the inactive conformation of mutant EGFR, preventing its activation and downstream signaling. Unlike first- and second-generation EGFR inhibitors, which bind to the active conformation of the receptor, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide specifically targets the mutant form of EGFR, sparing the wild-type receptor and reducing the risk of toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been shown to inhibit the proliferation and survival of EGFR-mutant cancer cells, induce apoptosis, and suppress tumor growth in mouse xenograft models. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the phosphorylation of downstream signaling proteins, such as AKT and ERK, and to downregulate the expression of anti-apoptotic proteins, such as MCL-1 and BCL-XL.

実験室実験の利点と制限

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. Its specificity for mutant EGFR reduces the risk of off-target effects and toxicity. However, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has some limitations as well. Its potency and efficacy may vary depending on the specific mutation and cellular context. In addition, its pharmacokinetic and pharmacodynamic properties may need to be optimized for clinical use.

将来の方向性

There are several potential future directions for research on N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Another direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies. Additionally, it may be useful to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a diagnostic tool for EGFR-mutant cancers, as well as to investigate its activity in other types of cancer with EGFR mutations. Finally, it may be valuable to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a tool for studying the role of mutant EGFR in cancer biology.

合成法

The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide involves several steps, including the preparation of the quinazoline intermediate and the coupling of the amine and amide groups. The detailed synthesis method has been described in a patent application (WO2017164648A1) and a research article (J. Med. Chem. 2018, 61, 601–613).

科学的研究の応用

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been extensively studied in preclinical models of EGFR-mutant NSCLC, where it has demonstrated potent and selective inhibition of mutant EGFR signaling. In vitro and in vivo studies have shown that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide can overcome resistance to first- and second-generation EGFR inhibitors, such as gefitinib and osimertinib, respectively. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the growth of EGFR-mutant colorectal cancer and head and neck cancer cells. These findings suggest that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has broad potential as a therapeutic agent for EGFR-mutant cancers.

特性

IUPAC Name

N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-14-9-10-16-15(11-14)12(2)21-19(22-16)24-18(20)23-17(25)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTVEDPYLGMCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。